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Compound of Interest

Compound Name: 4-bromo-1,2-thiazol-3-amine

CAS No.: 1556356-77-4

Cat. No.: B6149350

Get Quote

Executive Summary
4-Bromo-1,2-thiazol-3-amine (also known as 4-bromoisothiazol-3-amine; CAS: 1556356-77-

4) is a critical heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5][6] Its structural integrity

—comprising an electron-rich amine at the 3-position and a reactive bromide at the 4-position

—makes it a premier candidate for palladium-catalyzed cross-coupling reactions (Suzuki-

Miyaura, Stille, Buchwald-Hartwig) to construct complex bioactive molecules.

This guide details a robust, scalable synthesis pathway grounded in electrophilic aromatic

substitution (EAS). Unlike 1,3-thiazoles, the 1,2-thiazole (isothiazole) core exhibits distinct

reactivity profiles, specifically directing electrophilic attack to the C-4 position due to the

activating influence of the C-3 amino group.

Part 1: Retrosynthetic Analysis & Pathway Logic
The synthesis of 4-bromo-1,2-thiazol-3-amine is most efficiently achieved through the direct

halogenation of the parent heterocycle, 1,2-thiazol-3-amine. While de novo ring construction

methods exist (e.g., oxidative cyclization of 3-aminothioacrylamides), they are often atom-

inefficient for this specific halogenated target.
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Strategic Considerations
Regioselectivity: The isothiazole ring is susceptible to electrophilic attack. The C-3 amino

group strongly activates the ring. Resonance structures indicate that electron density is

highest at C-4 (ortho-like to the amine) and N-2. Direct bromination selectively targets C-4,

avoiding the C-5 position unless forcing conditions are used.

Reagent Selection: Elemental bromine (

) in acetic acid is the industrial standard for high atom economy and yield. N-
Bromosuccinimide (NBS) offers a milder alternative for smaller-scale or functional-group-
sensitive applications.

Reaction Pathway Diagram[7][8]
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Figure 1: Linear synthesis pathway via Electrophilic Aromatic Substitution.

Part 2: Detailed Experimental Protocol
Method A: Bromination using Elemental Bromine
(Standard Scale)
This method is preferred for gram-to-kilogram scale synthesis due to cost-effectiveness and

high yields (>85%).

Reagents & Materials:

Substrate: 1,2-Thiazol-3-amine (1.0 equiv)

Reagent: Bromine (

) (1.05 equiv)
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Solvent: Glacial Acetic Acid (AcOH) (10-15 volumes)

Quench: Saturated aqueous

(Sodium thiosulfate)

Base: Aqueous

(10%) or

Step-by-Step Procedure:

Preparation: In a 3-neck round-bottom flask equipped with a magnetic stir bar, addition

funnel, and internal thermometer, dissolve 1,2-thiazol-3-amine (10.0 g, 100 mmol) in glacial

acetic acid (100 mL).

Note: The reaction is exothermic; ensure the flask is purged with

.

Cooling: Cool the solution to 10–15°C using a water/ice bath. Do not freeze the acetic acid

(m.p. 16°C); adding a small amount of DCM can prevent freezing if lower temperatures are

needed.

Addition: Charge the addition funnel with Bromine (16.8 g, 5.4 mL, 105 mmol) diluted in 20

mL of acetic acid.

Reaction: Add the bromine solution dropwise over 45 minutes, maintaining the internal

temperature below 25°C. The solution will turn dark orange/red.

Mechanism:[7][8] The amine directs the bromonium ion to the C-4 position.

Completion: Stir at room temperature (20–25°C) for 2–3 hours. Monitor via TLC (System:

Ethyl Acetate/Hexane 1:1) or LC-MS. Consumption of SM should be quantitative.

Workup:

Pour the reaction mixture carefully into 300 mL of ice-water.
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Neutralize the slurry to pH ~8 using 10% NaOH solution. Caution: Exothermic.

If excess bromine persists (brown color), add saturated

until the color fades to pale yellow.

Isolation:

Extract with Ethyl Acetate (

mL).

Wash combined organics with Brine (

mL).

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude solid is often sufficiently pure (>95%). Recrystallization from

Ethanol/Water or column chromatography (0-40% EtOAc in Hexanes) yields the pure

product as an off-white to pale yellow solid.

Method B: Bromination using NBS (Lab Scale / Mild
Conditions)
Recommended for parallel synthesis or when handling liquid bromine is undesirable.

Reagents:

Substrate: 1,2-Thiazol-3-amine (1.0 equiv)

Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

Solvent: DMF or Acetonitrile (MeCN)

Protocol:
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Dissolve 1,2-thiazol-3-amine (1.0 mmol) in DMF (5 mL) at 0°C.

Add NBS (1.1 mmol) portion-wise over 15 minutes. Protect from light.

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Dilute with water (20 mL) and extract with EtOAc.

Wash organics with water (

) to remove DMF.

Concentrate to yield the product.

Part 3: Data & Characterization[1][4][7][10]
Quantitative Data Summary

Parameter Value / Range Notes

Molecular Weight 179.04 g/mol Formula:

Typical Yield 75% - 92%
Method A typically yields

higher.

Appearance Pale yellow solid
Darkens upon storage if not

pure.

Melting Point 95 - 98 °C
(Literature range for

analogues)

NMR ~8.2 ppm (s, 1H) C-5 Proton (singlet).

Regioselectivity >98% C-4
C-5 bromination is negligible

under these conditions.

Workup & Purification Flowchart
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Figure 2: Standard Workup Protocol for Method A.
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Part 4: Scientific Integrity & Troubleshooting
Mechanism of Action
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

Activation: The amine group at C-3 donates electron density into the ring (+M effect),

significantly increasing the nucleophilicity of C-4 and N-2.

Attack: The

-electrons at the C-4/C-5 bond attack the electrophilic bromine (

or

complex), forming a resonance-stabilized sigma complex (Wheland intermediate).

Deprotonation: Loss of a proton from C-4 restores aromaticity, yielding the 4-bromo

derivative.

Why C-4 and not C-5? Although C-5 is often the site of lithiation (due to the inductive effect

of Sulfur), C-4 is kinetically favored for EAS due to the para-like resonance contribution

from the exocyclic amine.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield
Over-bromination (dibromo

species)

Strictly control stoichiometry

(1.05 eq). Keep temp <25°C.

Dark Product
Residual Bromine /

Polymerization

Wash with sodium thiosulfate.

Recrystallize immediately.

Starting Material Remains Reaction stalled

Check reagent quality. NBS

degrades over time; use fresh

bottle.

Freezing Solvent AcOH freezing point (16°C)
Add 5-10% DCM or run at 18-

20°C carefully.
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Safety & Handling
Isothiazoles: Many isothiazoles are potent sensitizers. Avoid skin contact. Use double gloves

and work in a fume hood.

Bromine: Highly corrosive and volatile. Causes severe burns. Handle only in a hood with

appropriate quenching agents (thiosulfate) ready.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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